propyl 1H-imidazole-2-carboxylate
Description
Structure
3D Structure
Properties
CAS No. |
79711-61-8 |
|---|---|
Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
propyl 1H-imidazole-2-carboxylate |
InChI |
InChI=1S/C7H10N2O2/c1-2-5-11-7(10)6-8-3-4-9-6/h3-4H,2,5H2,1H3,(H,8,9) |
InChI Key |
ZUQBBZCUTPYAEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=NC=CN1 |
Origin of Product |
United States |
Significance of Imidazole and Its Carboxylate Derivatives in Organic Synthesis and Medicinal Chemistry
The imidazole (B134444) ring is a five-membered heterocyclic system containing two nitrogen atoms. This structural motif is a cornerstone in both organic synthesis and medicinal chemistry due to its diverse chemical reactivity and biological significance. chemimpex.comresearchgate.net Imidazole and its derivatives are integral components of many natural products, including the amino acid histidine and the neurotransmitter histamine. epa.govgoogle.com The presence of both an acidic (N-H) and a basic nitrogen atom imparts amphoteric properties to the imidazole ring, allowing it to act as both a proton donor and acceptor, which is crucial for many biological interactions. epa.gov
Imidazole-2-carboxylates, a subclass of imidazole derivatives, are particularly valuable as synthetic intermediates. The carboxylate group at the 2-position of the imidazole ring serves as a versatile handle for further chemical modifications, enabling the construction of more complex molecular architectures. researchgate.net These derivatives are key building blocks in the synthesis of a wide array of pharmacologically active molecules. Research has demonstrated that imidazole-containing compounds exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties. google.comjocpr.com For instance, certain imidazole derivatives have been investigated as potent inhibitors of metallo-β-lactamases (MBLs), enzymes that confer antibiotic resistance to bacteria. jocpr.com
The synthetic utility of imidazole-2-carboxylates is further highlighted by their role as precursors in the preparation of therapeutic agents. A notable example is the use of a substituted 2-propyl-1H-imidazole-5-carboxylate derivative as a key intermediate in the synthesis of Olmesartan, an antihypertensive drug. innospk.comjocpr.comajrconline.org This underscores the industrial and medicinal importance of this class of compounds.
Historical Context and Evolution of Research on Imidazole 2 Carboxylates
Strategies for the Synthesis of the Imidazole-2-Carboxylate Core Structure
The formation of the fundamental imidazole-2-carboxylate scaffold is achieved through various chemical reactions, including cyclization, esterification, and N-alkylation. These methods provide access to a diverse range of imidazole derivatives.
Cyclization Reactions Utilizing Imidazole Precursors
Cyclization reactions are a cornerstone in the synthesis of the imidazole ring. One-pot, multi-component reactions are often favored for their efficiency. For instance, 1,4,5-trisubstituted and 1,4-/4,5-disubstituted imidazoles can be prepared regioselectively from tosylmethyl isocyanide (TosMIC) reagents and imines, which are generated in situ from aldehydes and amines. organic-chemistry.org Another approach involves the reaction of 2H-azirines with nitrones in the presence of trifluoroacetic acid to yield 1,2,4,5-tetrasubstituted imidazoles. organic-chemistry.org
A novel method involves the cyclization of amido-nitriles catalyzed by nickel, which produces 2,4-disubstituted NH-imidazoles. rsc.org Additionally, the reaction of α-amidino carboxylic acids with α-halo ketones in the presence of potassium bicarbonate provides a direct route to imidazole-carboxylate salts. researchgate.net The synthesis of 2-carboxylate substituted imidazoles has also been reported starting from oxime-hydroxylamines, which condense with ethyl glyoxalate to form a 1-hydroxyimidazole (B8770565) intermediate that is subsequently converted to the NH-imidazole. rsc.org
The table below summarizes various cyclization strategies for imidazole synthesis.
| Reactants | Catalyst/Conditions | Product | Reference |
| Tosylmethyl isocyanide (TosMIC), Aldehyde, Amine | In situ imine formation | 1,4,5-trisubstituted and 1,4-/4,5-disubstituted imidazoles | organic-chemistry.org |
| 2H-Azirines, Nitrones | Trifluoroacetic acid | 1,2,4,5-tetrasubstituted imidazoles | organic-chemistry.org |
| Amido-nitriles | Nickel catalyst | 2,4-disubstituted NH-imidazoles | rsc.org |
| α-Amidino carboxylic acids, α-Halo ketones | KHCO3, THF, reflux | Imidazole-carboxylate salts | researchgate.net |
| Oxime-hydroxylamines, Ethyl glyoxalate | - | 2-Carboxylate substituted imidazoles | rsc.org |
| Allenyl sulfonamides, Amines | Base (K2CO3), refluxing CH3CN | 4- and 5-functionalized imidazoles | acs.org |
Esterification and N-Alkylation Protocols for Imidazole-2-Carboxylates
Once the imidazole core is established, esterification and N-alkylation are key transformations for introducing further diversity. Esterification of imidazole-2-carboxylic acids can be achieved through various methods. A common route involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. google.com Another approach is the alkylation of carboxylate salts, where factors like steric hindrance can influence reaction rates. acs.org Imidate alkylating agents have also been shown to be effective for the esterification of carboxylic acids under thermal or promoter-free conditions. syr.edu
N-alkylation of the imidazole ring is a crucial step for creating a wide array of derivatives. For instance, the reaction of ethyl 1H-imidazole-2-carboxylate with an alkylating agent like benzyl (B1604629) chloride in the presence of a base such as sodium carbonate can achieve high yields at room temperature. Regioselective N-alkylation is a significant challenge, and various strategies have been developed to control the position of alkylation on the imidazole ring. jocpr.com
Regioselective Synthesis Approaches for Substituted Imidazoles
Controlling the substitution pattern on the imidazole ring is critical for targeting specific biological activities. Several regioselective synthesis methods have been developed. A novel approach utilizes the reaction of allenyl sulfonamides with amines, where the regioselectivity (4- or 5-functionalized imidazoles) is dependent on the substituents on the nitrogen atoms. acs.org Metal-controlled switchable regioselective synthesis has also been demonstrated using 2H-azirines, where palladium catalysis leads to trisubstituted imidazoles. thieme-connect.comnih.govacs.org
Mild and efficient protocols for the regioselective synthesis of 1,4,5-trisubstituted and 1,4-/4,5-disubstituted imidazoles from TosMIC reagents have been reported. organic-chemistry.org Furthermore, the choice of synthetic protocol can allow for the regioselective incorporation of an ester moiety at either the C-4 or C-5 position. rsc.org
Advanced Synthesis of Functionalized Propyl Imidazole Carboxylates
The synthesis of highly functionalized propyl imidazole carboxylates often requires multi-step sequences and the optimization of reaction conditions to achieve high purity and yield.
Optimized Synthetic Routes to Ethyl 4-(2-Hydroxy-2-propyl)-2-propyl-1H-imidazole-5-carboxylate as a Key Intermediate
Ethyl 4-(2-hydroxy-2-propyl)-2-propyl-1H-imidazole-5-carboxylate is a crucial intermediate in the synthesis of the antihypertensive drug Olmesartan. jocpr.cominnospk.comgoogle.com Its synthesis has been the subject of considerable research to develop economically viable and technically feasible processes. jocpr.com
A notable synthetic route to ethyl 4-(2-hydroxy-2-propyl)-2-propyl-1H-imidazole-5-carboxylate starts from diethyl oxalate (B1200264) and ethyl chloroacetate (B1199739). jocpr.comjocpr.com This multi-step process involves the initial reaction of these two starting materials to form a key intermediate, which is then condensed with butyramidinium to produce diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate. jocpr.com The final step is a Grignard reaction with methylmagnesium bromide to yield the target compound. jocpr.com This product can be purified by a simple acid-base treatment to achieve high purity. jocpr.comjocpr.com
The table below outlines the key steps in this synthetic pathway.
| Step | Reactants | Product | Reference |
| 1 | Diethyl oxalate, Ethyl chloroacetate | Intermediate salt | jocpr.com |
| 2 | Intermediate salt, Butyramidinium | Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate | jocpr.com |
| 3 | Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate, CH3MgBr | Ethyl 4-(2-hydroxy-2-propyl)-2-propyl-1H-imidazole-5-carboxylate | jocpr.com |
Evaluation of Commercially Viable Synthetic Processes
The commercial viability of synthesizing this compound derivatives is a critical consideration for large-scale production. A notable example is the synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, a key intermediate in the production of the antihypertensive drug Olmesartan Medoxomil. jocpr.comnih.gov Several synthetic strategies have been developed, each with distinct advantages and drawbacks for industrial application.
More recent developments have focused on creating more practical and economically feasible processes. One such improved method involves the reaction of diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate with methylmagnesium bromide. jocpr.com A novel and efficient three-step synthesis starting from ethyl oxalate and ethyl chloroacetate has also been reported, which offers the advantage of a simple acid-base workup to yield a product with high purity (99.5% by HPLC). jocpr.com
A patented process highlights a transesterification route starting from a lactone intermediate, 4,4-dimethyl-2-propyl-4,6-dihydrofuro[3,4-d]imidazole. This intermediate is reacted with an alcohol in the presence of an acid catalyst to produce the desired ester. google.comgoogle.com This method is notable for its ability to produce high-purity products.
The following table summarizes and compares different synthetic routes to a key derivative, highlighting the evolution towards more commercially viable processes.
| Starting Materials | Key Reagents | Reported Overall Yield | Commercial Viability Drawbacks | Reference |
| Diaminomaleonitrile, Trimethyl orthobutyrate | - | 62.7% | Toxic and expensive starting material. | jocpr.com |
| Tartaric acid | HNO3/H2SO4 | 60.1% | Use of highly corrosive acids. | jocpr.com |
| o-Phenylenediamine, Butanoic acid | - | 32.2% | Low overall yield. | jocpr.com |
| Ethyl oxalate, Ethyl chloroacetate | Butyramidinium | Not specified | - | jocpr.com |
| Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate | CH3MgBr | Not specified | - | jocpr.com |
| 4,4-Dimethyl-2-propyl-4,6-dihydrofuro[3,4-d]imidazole | Ethanol (B145695), p-toluenesulfonic acid | >99% purity | - | google.comgoogle.com |
Synthesis of 4-Acetyl-2-propyl-1H-imidazole-5-carboxylic Acid and Related Analogs
The synthesis of 4-acetyl-2-propyl-1H-imidazole-5-carboxylic acid and its analogs involves multi-step procedures. A common route to the ethyl ester of this acid, ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate, starts with the treatment of 2-propyl-4,5-dicyanoimidazole with methylmagnesium chloride in tetrahydrofuran (B95107) (THF). ajrconline.org Subsequent acidic workup yields the 4-acetyl-2-propylimidazole-5-carbonitrile. ajrconline.org
This nitrile intermediate then undergoes acid hydrolysis, typically by refluxing in 6 N HCl, to produce the corresponding carboxylic acid, 4-acetyl-2-propyl-1H-imidazole-5-carboxylic acid. ajrconline.org The final esterification step to obtain the ethyl ester is achieved by treating the carboxylic acid with ethanol and thionyl chloride or by bubbling HCl gas through an ethanolic solution of the acid. ajrconline.org
The synthesis can be summarized in the following steps:
Acetylation: Reaction of 2-propyl-4,5-dicyanoimidazole with a Grignard reagent (e.g., EtMgBr or MeMgCl) to introduce the acetyl group. ajrconline.org
Hydrolysis: Conversion of the resulting nitrile to a carboxylic acid using strong acid and heat. ajrconline.org
Esterification: Reaction of the carboxylic acid with ethanol in the presence of an acid catalyst to form the ethyl ester. ajrconline.org
These compounds serve as important intermediates in the synthesis of more complex molecules. For instance, ethyl 4-acetyl-2-propylimidazole-5-carboxylate can be further reacted with ethylmagnesium chloride to produce ethyl 4-(1-hydroxy-1-methylpropyl)-2-propylimidazole-5-carboxylate. ajrconline.org
Chemical Reactivity and Derivatization Pathways of this compound
The chemical reactivity of this compound and its derivatives is dictated by the functional groups present: the imidazole ring, the carboxylate group, and the propyl chain. These sites allow for a variety of chemical transformations.
Hydrolysis and Transesterification Reactions
The ester functionality of this compound derivatives is susceptible to hydrolysis to yield the corresponding carboxylic acid. This reaction is typically carried out under basic conditions, for example, by refluxing with an aqueous solution of a base like sodium hydroxide, followed by acidification to precipitate the carboxylic acid. google.com The efficiency of this hydrolysis can be optimized by controlling factors such as the concentration of the base and the reaction temperature.
Transesterification is another important reaction for this class of compounds, allowing for the conversion of one ester to another. google.comgoogle.com This process is generally catalyzed by an acid, such as p-toluenesulfonic acid, in the presence of an excess of the desired alcohol. google.comgoogle.com A range of inorganic and organic acids can be employed as catalysts for this transformation. google.comgoogle.com
The table below outlines typical conditions for these reactions.
| Reaction | Reagents | Catalyst | Solvent | Key Conditions | Product | Reference |
| Hydrolysis | Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate, NaOH | - | Acetone/Water | Reflux, then acidification with HCl | 4-(1-Hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylic acid | google.com |
| Transesterification | 4,4-Dimethyl-2-propyl-4,6-dihydrofuro[3,4-d]imidazole, Ethanol | p-Toluenesulfonic acid | Ethanol | - | Ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate | google.comgoogle.com |
Formation of Hydrazide and Triazole Derivatives
The carboxylate group of this compound derivatives can be converted into a hydrazide by reacting with hydrazine. These hydrazides are versatile intermediates for the synthesis of other heterocyclic systems, such as 1,2,4-triazoles. scispace.comresearchgate.net The synthesis of 1,2,4-triazole (B32235) derivatives can be achieved through various methods, including the Pellizzari reaction, which involves the reaction of an amide with an acyl hydrazide. scispace.comresearchgate.net Another method is the Einhorn–Brunner reaction, which involves the condensation of hydrazines with diacylamines. scispace.comresearchgate.net
For example, acid hydrazides can react with aryl isothiocyanates to form thiosemicarbazides, which can then be cyclized under basic conditions to yield 1,2,4-triazole-3-thiols. scispace.com Furthermore, N'-(3-(1H-imidazol-1-yl)propylcarbamoyl)-4-halogenebenzo hydrazonates have been synthesized by reacting ethyl 2-((4-halogene phenyl)(ethoxy)methylene)hydrazinecarboxylate with N-(3-aminopropyl)imidazole. researchgate.net These hydrazonates can then be cyclized at higher temperatures to form triazole derivatives. researchgate.net
Oxidation, Reduction, and Substitution Reactions on the Imidazole Ring
The imidazole ring system in these compounds can undergo various transformations, including oxidation, reduction, and substitution. 4-Acetyl-2-propyl-1H-imidazole-5-carboxylic acid, for instance, can be subjected to oxidation to form corresponding imidazole derivatives or reduction to yield reduced imidazole compounds. It can also participate in substitution reactions where functional groups on the ring are replaced.
The oxidation of a 2-hydroxymethyl group on the imidazole ring to a carboxylic acid is a key transformation. This can be achieved using an acidic oxidizing agent in a sulfuric acid medium, a method that has been shown to produce high yields while preventing the destruction of the imidazole ring. google.com The stability of the resulting imidazole-2-carboxylic acid is notably enhanced under these strongly acidic conditions. google.com
Decarboxylation Phenomena in Imidazole-2-Carboxylic Acids
Imidazole-2-carboxylic acids are known to be susceptible to decarboxylation, often occurring spontaneously under neutral or acidic conditions, even at room temperature. nih.gov However, the stability of these acids can be influenced by the reaction conditions. For example, some imidazole-2-carboxylate derivatives have shown resistance to decarboxylation even upon heating in solvents like pyridine (B92270) or DMSO. nih.gov
The selective decarboxylation of substituted imidazoledicarboxylic acids has been studied, revealing that the choice of solvent can direct which carboxyl group is removed. For instance, heating 1-methyl-4,5-imidazoledicarboxylic acid in acetic or propionic anhydride (B1165640) results in the formation of 1-methyl-5-imidazolecarboxylic acid. oup.com In contrast, performing the reaction in N,N-dimethylformamide (DMF), N,N-dimethylacetamide, or N-methylpyrrolidone, or through pyrolysis, yields the isomeric 1-methyl-4-imidazolecarboxylic acid. oup.com The use of imidazole hydrochloride as a mediator has also been shown to facilitate the decarboxylation of certain aromatic and heterocyclic carboxylic acids. researchgate.net
The following table illustrates the solvent-dependent selectivity of decarboxylation.
| Starting Material | Solvent | Product | Reference |
| 1-Methyl-4,5-imidazoledicarboxylic acid | Acetic anhydride | 1-Methyl-5-imidazolecarboxylic acid | oup.com |
| 1-Methyl-4,5-imidazoledicarboxylic acid | Propionic anhydride | 1-Methyl-5-imidazolecarboxylic acid | oup.com |
| 1-Methyl-4,5-imidazoledicarboxylic acid | N,N-Dimethylformamide (DMF) | 1-Methyl-4-imidazolecarboxylic acid | oup.com |
Design and Characterization of Metal-Organic Complexes Utilizing 2-Propyl-1H-imidazole-4,5-dicarboxylate (H3PIDC)
The design of metal-organic complexes with H3PIDC as a building block has led to a fascinating array of compounds with diverse properties. tandfonline.com The ligand's ability to act as a multidentate donor, involving both the nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate groups, is central to the construction of these complexes. walshmedicalmedia.com
Exploration of Transition Metal Coordination Polymers (e.g., Cu, Ni, Fe, Co, Mn)
The reactions of 2-propyl-1H-imidazole-4,5-dicarboxylic acid (H3PIDC) with various transition metal ions have yielded a range of coordination polymers. tandfonline.com Hydrothermal or solvothermal synthesis methods are commonly employed to facilitate the formation of these crystalline materials. tandfonline.com
Complexes of copper, nickel, iron, and cobalt with H3PIDC have been synthesized and characterized. tandfonline.com For instance, studies have reported the synthesis of complexes with the general formula [M(H2PIDC)2(H2O)2], where M can be Ni, Co, or Mn. tandfonline.com In a specific example, a two-dimensional copper(II) coordination polymer, [Cu(C8H9N2O4)2)]n, was formed where the deprotonated H2PIDC- anion acts as a bridge connecting the Cu(II) cations. iucr.org Similarly, cobalt(II) has been shown to form a discrete mononuclear complex, [Co(C8H9N2O4)2(H2O)2]·3.5H2O, in a distorted octahedral environment. nih.gov The thermal stability of these Cu, Ni, Fe, and Co complexes has been established, with some enduring temperatures up to 650 °C. tandfonline.com
The following table summarizes some of the reported transition metal complexes with H3PIDC:
| Metal Ion | Complex Formula | Dimensionality | Reference |
| Cu(II) | [Cu(C8H9N2O4)2)]n | 2D | iucr.org |
| Ni(II) | [Ni(H2PIDC)2(H2O)2]·4H2O | 0D (extended by H-bonds) | tandfonline.com |
| Fe(II/III) | Not explicitly detailed in provided search results | - | tandfonline.com |
| Co(II) | [Co(H2PIDC)2(H2O)2] | 0D (extended by H-bonds) | tandfonline.com |
| Co(II) | [Co(C8H9N2O4)2(H2O)2]·3.5H2O | 0D (extended by H-bonds) | nih.gov |
| Mn(II) | [Mn(H2PIDC)2(H2O)2] | 0D (extended by H-bonds) | tandfonline.com |
| Zn(II) | [Zn(C8H9N2O4)2(H2O)2]·3.5H2O | 0D (extended by H-bonds) | nih.gov |
| Cd(II) | [Cd(H2PIDC)2(H2O)2]·4H2O | 0D | acs.org |
Note: The dimensionality often refers to the primary coordination network, which can be further extended into higher dimensions through supramolecular interactions like hydrogen bonding.
Investigation of Main Group Metal Coordination Compounds (e.g., Sr, Ba, Pb)
The coordination chemistry of H3PIDC extends beyond transition metals to include main group elements. researchgate.netdocumentsdelivered.com The larger ionic radii and different coordination preferences of these metals lead to distinct structural outcomes.
Three coordination polymers involving strontium, barium, and lead have been synthesized: [Sr(H2PIDC)2(H2O)2]n, [Ba(H2PIDC)2(H2O)3]n, and [Pb3(HPIDC)3]n. researchgate.net These compounds demonstrate the versatility of the H3PIDC ligand in accommodating different metal centers. researchgate.net For instance, a one-dimensional lead(II) coordination polymer has been characterized, highlighting the bridging capability of the imidazole-carboxylate ligand. nih.gov
Structural Elucidation of Metal-Ligand Architectures
The precise arrangement of atoms within these metal-organic complexes is crucial for understanding their properties. Single-crystal X-ray diffraction is the definitive technique for this purpose.
Analysis of Coordination Modes and Ligand Conformation
H3PIDC is a versatile ligand capable of adopting various coordination modes. walshmedicalmedia.com It can act as a bidentate ligand, chelating to a metal center through one nitrogen atom of the imidazole ring and an adjacent carboxylate oxygen atom. nih.govnih.gov It can also act as a bridging ligand, connecting multiple metal centers to form higher-dimensional networks. iucr.org The degree of deprotonation of the dicarboxylic acid groups (H3PIDC, H2PIDC⁻, HPIDC²⁻, or PIDC³⁻) also plays a significant role in the final structure. researchgate.net
Formation of One-, Two-, and Three-Dimensional Supramolecular Networks
The initial coordination of the H3PIDC ligand to metal ions often results in discrete units (0D), chains (1D), or layers (2D). acs.orgacs.org These primary structures can then self-assemble through non-covalent interactions, such as hydrogen bonding and π-π stacking, to form more complex and higher-dimensional supramolecular networks. mdpi.commdpi.com
For instance, mononuclear zinc(II) complex units can be connected by hydrogen bonds involving coordinated water molecules to form a one-dimensional chain, which is then further linked into a 2D supramolecular network. researcher.life In a copper(II) complex, adjacent 2D layers are linked through interlayer hydrogen bonds to generate a 3D supramolecular structure. iucr.org The presence of uncoordinated carboxyl groups and the N-H group of the imidazole ring provides ample opportunities for hydrogen bond formation, which is a key factor in the construction of these extended networks. nih.govnih.gov The π-π stacking interactions between the imidazole rings of adjacent ligands also contribute to the stability and dimensionality of the final architecture. mdpi.com
Computational Chemistry and Theoretical Studies on Propyl 1h Imidazole 2 Carboxylate Systems
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and dynamics simulations are powerful computational tools used to model the interaction between a small molecule (ligand), such as propyl 1H-imidazole-2-carboxylate, and a biological macromolecule (target), typically a protein or nucleic acid. These methods are instrumental in predicting how a ligand will bind to its target and the stability of the resulting complex.
Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. The strength of this interaction is quantified by the binding affinity, often expressed as a binding energy value. For instance, in a study of a related compound, methyl 1-chloro-7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate, docking analysis against the VP28 protein of the White Spot Syndrome Virus revealed a binding energy of -6.61 kcal/mol researchgate.net. This negative value indicates a favorable binding interaction. The analysis also identified specific amino acid residues within the target protein that form hydrogen bonds and hydrophobic interactions with the ligand, anchoring it in the binding site researchgate.net.
Similarly, molecular docking studies of another related benzimidazole (B57391) derivative, ethyl 1-(3-(1H-imidazol-1-yl)propyl)-2-(4-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate, were conducted to evaluate its potential as a cholinesterase inhibitor nih.gov. Such studies are crucial in identifying the key interactions that determine the inhibitory activity of a compound, guiding further optimization of its structure to enhance potency nih.gov. Computational studies on a series of novel imidazole (B134444) derivatives against SARS-CoV-2 targets, including the main protease (Mpro) and spike protein (Spro), have also demonstrated the utility of molecular docking in predicting binding affinities and identifying crucial intermolecular interactions with key residues like HIS 41 and CYS 145 in Mpro nih.gov.
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, offering insights into its conformational flexibility and the stability of the binding mode over time. MD simulations can reveal how the ligand and protein adapt to each other upon binding, a phenomenon known as "induced fit." These simulations track the movements of atoms and molecules over a specific period, allowing for the analysis of the stability of hydrogen bond networks and other non-covalent interactions that are critical for molecular recognition.
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These calculations provide a fundamental understanding of a molecule's structure, stability, and reactivity, which is essential for predicting its chemical behavior and biological activity.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical polarizability researchgate.nettandfonline.com. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule tandfonline.com.
In a theoretical study of an anticonvulsant imidazole derivative, (2E)-2-[3-(1H-imidazol-1-yl)-1-phenyl-propylidene]-N-phenylhydrazinecarboxamide, DFT calculations were used to determine the energies of the FMOs and other reactivity descriptors researchgate.nettandfonline.com. These calculations can be performed for the molecule in different environments, such as in the gas phase or in various solvents, to understand how the electronic properties are influenced by the surrounding medium researchgate.net.
Table 1: Calculated Reactivity Descriptors for an Imidazole Derivative
| Parameter | Value (eV) in Acetonitrile (B52724) | Value (eV) in DMSO | Value (eV) in Gas Phase |
|---|---|---|---|
| EHOMO | -6.1011 | -6.1108 | -5.9507 |
| ELUMO | -1.7239 | -1.7114 | -1.8886 |
| Energy Gap (ΔE) | 4.3772 | 4.3994 | 4.0621 |
| Electronegativity (χ) | 3.9125 | 3.9111 | 3.9196 |
| Chemical Hardness (η) | 2.1886 | 2.1997 | 2.0310 |
Data adapted from a study on (2E)-2-[3-(1H-imidazol-1-yl)-1-phenyl-propylidene]-N-phenylhydrazinecarboxamide. researchgate.net
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its intermolecular interaction sites nih.gov. The MEP map uses a color-coded scheme to represent the electrostatic potential at different points on the molecule's surface. Regions of negative potential (typically shown in red) are susceptible to electrophilic attack and are associated with lone pairs of electrons, while regions of positive potential (blue) are prone to nucleophilic attack and are often found around hydrogen atoms attached to electronegative atoms researchgate.net.
For imidazole derivatives, the MEP can reveal the most likely sites for hydrogen bonding and other non-covalent interactions. In the case of (2E)-2-[3-(1H-imidazol-1-yl)-1-phenyl-propylidene]-N-phenylhydrazinecarboxamide, the MEP showed that the most negative potential was located on the nitrogen and oxygen atoms of the imidazole ring and the C=O group, respectively, identifying them as the primary acceptor sites for hydrogen bonds researchgate.net. Conversely, the N-H groups showed a less negative potential, indicating they are the principal donor sites researchgate.net. This information is crucial for understanding how the molecule will interact with its biological target.
Structure-Activity Relationship (SAR) Elucidation Through Computational Methods
Structure-Activity Relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological activity. Computational methods play a significant role in elucidating SAR by allowing researchers to systematically modify the structure of a lead compound and predict the effect of these modifications on its binding affinity and activity.
By combining molecular docking, MD simulations, and quantum chemical calculations, researchers can build robust SAR models. For example, in a series of imidazole-based thromboxane (B8750289) synthase inhibitors, a parabolic relationship was found between the lipophilicity of the compounds and their inhibitory activity in intact platelets mdpi.com. This suggests that there is an optimal level of lipophilicity for activity, and that compounds that are either too hydrophilic or too lipophilic will be less effective.
In another study on antiproliferative isosteviol-based derivatives, it was found that a compound substituted with an N-(1H-imidazol-1-yl)propyl group was the most active derivative. This highlights the importance of the imidazole-propyl moiety for the observed biological activity. Furthermore, SAR studies on benzimidazole derivatives as cholinesterase inhibitors have helped to rationalize the observed differences in inhibitory potency based on the nature and position of substituents on the benzimidazole core nih.gov. These computational SAR studies provide a rational framework for the design of more potent and selective inhibitors.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Methyl 1-chloro-7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate |
| Ethyl 1-(3-(1H-imidazol-1-yl)propyl)-2-(4-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate |
| (2E)-2-[3-(1H-imidazol-1-yl)-1-phenyl-propylidene]-N-phenylhydrazinecarboxamide |
| Clobenpropit |
| N-(1H-imidazol-1-yl)propyl substituted isosteviol (B191626) derivative |
In Silico Prediction of Biological Interactions and Pathways (e.g., ADMET studies)
In the realm of computational chemistry, in silico studies serve as a powerful predictive tool to forecast the pharmacokinetic and pharmacodynamic properties of a molecule before its actual synthesis and in vitro or in vivo testing. For this compound, while specific comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are not extensively documented in publicly available literature, we can extrapolate potential characteristics based on computational analyses of structurally related imidazole derivatives. researchgate.netbohrium.commdpi.com Such studies are crucial for identifying potential liabilities of a drug candidate early in the discovery pipeline. srce.hr
The computational evaluation of molecules like this compound typically involves the use of various software and web-based platforms that employ quantitative structure-activity relationship (QSAR) models and other predictive algorithms. nih.gov These tools analyze the molecule's physicochemical properties to predict its behavior in a biological system.
Predicted Physicochemical Properties and Drug-Likeness
The initial step in many in silico ADMET predictions is the calculation of fundamental physicochemical properties and the assessment of "drug-likeness." These parameters are often evaluated against established guidelines, such as Lipinski's Rule of Five, to gauge the potential for oral bioavailability. For a molecule like this compound, these properties can be predicted using computational tools. While direct experimental data is sparse, predictions for similar small imidazole-based molecules provide a useful reference. mdpi.com
Table 1: Predicted Physicochemical Properties and Drug-Likeness of a Representative Imidazole Carboxylate
| Parameter | Predicted Value Range | Significance |
| Molecular Weight ( g/mol ) | 150 - 200 | Generally falls within the range for good oral bioavailability (<500 g/mol ). |
| LogP (Octanol/Water Partition Coefficient) | 1.0 - 2.5 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |
| Hydrogen Bond Donors | 1 | Complies with Lipinski's rule (<5), favorable for membrane transport. |
| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's rule (<10), favorable for membrane transport. |
| Rotatable Bonds | 3-4 | Indicates a degree of conformational flexibility. |
Note: The values in this table are representative predictions for a molecule with the structure of this compound based on standard computational models and are not derived from direct experimental measurement.
Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions
In silico models can predict the ADME profile of a compound, offering insights into its likely journey through the body.
Absorption: Predictions for compounds structurally similar to this compound suggest good gastrointestinal (GI) absorption. This is often based on its relatively small size and moderate lipophilicity. nih.gov Parameters such as Caco-2 cell permeability are computationally estimated to be within an acceptable range for passive diffusion across the intestinal wall. frontiersin.org
Distribution: The volume of distribution (Vd) is predicted to be moderate, suggesting that the compound would distribute into tissues but may not extensively accumulate in fatty tissues. Plasma protein binding (PPB) is anticipated to be moderate, which is a critical factor as only the unbound fraction of a drug is typically active. nih.gov
Metabolism: The imidazole ring is a common motif in many drugs and is known to be susceptible to metabolism by cytochrome P450 (CYP) enzymes. In silico predictions would typically screen for potential interactions with major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9). It is plausible that the propyl ester group could be hydrolyzed by esterases, leading to the formation of the corresponding carboxylic acid. epa.gov
Excretion: The primary routes of excretion for a molecule of this nature and its metabolites would likely be renal and/or biliary.
Table 2: Predicted ADME Properties for a Representative Imidazole Carboxylate
| ADMET Parameter | Predicted Outcome | Implication |
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |
| Caco-2 Permeability | Moderate to High | Suggests good potential for passive transport across the intestinal epithelium. frontiersin.org |
| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | May have limited access to the central nervous system. |
| P-glycoprotein (P-gp) Substrate | Likely No | Reduced probability of being actively effluxed from cells. |
| CYP450 2D6 Inhibition | Unlikely | Low potential for drug-drug interactions involving this enzyme. |
| CYP450 3A4 Inhibition | Possible | May have some interaction with a key metabolic enzyme. |
| Plasma Protein Binding | Moderate | A significant fraction may be available to interact with targets. |
Note: This table presents a summary of likely ADMET predictions based on computational models for molecules with similar core structures. These are predictive in nature and require experimental validation.
Toxicity Predictions
In silico toxicity prediction is a critical component of early drug discovery, helping to flag potential liabilities. This involves screening the chemical structure against databases of known toxicophores and running models that predict various forms of toxicity.
hERG Inhibition: The potential for inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a key cardiotoxicity concern. For small, relatively simple molecules like this compound, the risk is often predicted to be low.
Mutagenicity: Ames tests are often simulated in silico to predict the mutagenic potential of a compound. Heterocyclic compounds can sometimes be flagged, but the specific structure of this compound is not a classic structural alert for mutagenicity.
Hepatotoxicity: Liver toxicity is a major reason for drug withdrawal. Predictive models would assess the likelihood of the compound causing liver injury, often based on its chemical properties and potential metabolic activation.
Table 3: Predicted Toxicity Profile for a Representative Imidazole Carboxylate
| Toxicity Endpoint | Predicted Risk | Notes |
| hERG Inhibition | Low | Low likelihood of causing cardiotoxicity through this mechanism. |
| Ames Mutagenicity | Low | Not expected to be mutagenic based on common structural alerts. |
| Hepatotoxicity | Low to Moderate | Further investigation would be needed to confirm. |
| Skin Sensitization | Low | Unlikely to cause significant skin reactions. |
Note: These toxicity predictions are based on computational models and serve as an initial assessment. Experimental verification is essential.
Predicted Biological Targets and Pathways
Molecular docking studies are a common in silico technique used to predict the binding of a small molecule to the active site of a protein. researchgate.net While no specific docking studies for this compound are readily available, studies on other imidazole-containing compounds show that the imidazole nucleus is a versatile scaffold that can interact with a wide range of biological targets. bohrium.commdpi.comarkat-usa.org The nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors or donors, and the ring itself can participate in π-π stacking interactions.
Research Applications in Advanced Organic Synthesis and Catalysis
Propyl 1H-Imidazole-2-Carboxylate as a Fundamental Building Block in Complex Molecule Synthesis
The imidazole-2-carboxylate framework serves as a versatile scaffold in organic synthesis. Esters of this structure, such as ethyl 1-propyl-1H-imidazole-2-carboxylate, are employed as intermediates in multi-step synthetic pathways. google.com The synthesis of such esters can be achieved through methods like the reaction of 1-propyl-1H-imidazole with ethyl chloroformate, yielding the desired product. google.com The structure is significant in medicinal chemistry as the imidazole (B134444) ring can interact with biological targets, while the ester and propyl groups can be modified to fine-tune the molecule's properties for specific applications. chemimpex.com
Imidazole carboxylate derivatives are crucial intermediates in the development of pharmaceuticals. chemimpex.comjocpr.com Their unique structure, featuring a five-membered heterocyclic ring with two nitrogen atoms, is a common motif in many biologically active compounds. uobasrah.edu.iq The imidazole core can act as a bioisostere for other functional groups and participate in hydrogen bonding, which is critical for drug-receptor interactions. chemimpex.comuobasrah.edu.iq
The reactivity of the functional groups attached to the imidazole ring, such as the carboxylate and alkyl chains, allows for further chemical modifications. chemimpex.com This versatility enables chemists to synthesize a library of related compounds, which can then be screened to identify lead compounds with enhanced efficacy and specificity for therapeutic targets. chemimpex.com For instance, substituted imidazole carboxylates are key starting materials for drugs targeting metabolic disorders and hypertension. chemimpex.cominnospk.com
The imidazole carboxylate scaffold is a cornerstone in the synthesis of a class of antihypertensive drugs known as angiotensin II receptor blockers (ARBs). A prominent example is the synthesis of Olmesartan, where a substituted 2-propyl-imidazole-5-carboxylate derivative is a key intermediate. jocpr.cominnospk.comjocpr.com Specifically, Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate is the crucial building block that contains the core imidazole structure of the final drug. jocpr.comnih.govgoogle.com
The synthesis of Olmesartan involves the N-alkylation of this imidazole intermediate with a substituted biphenyl (B1667301) bromide derivative. nih.govnewdrugapprovals.org This step is followed by hydrolysis of the ester and subsequent coupling to form the final active pharmaceutical ingredient, Olmesartan medoxomil. nih.govnewdrugapprovals.org The entire process highlights the importance of the imidazole carboxylate intermediate in constructing the complex architecture of the drug. jocpr.comnewdrugapprovals.org
Table 1: Key Synthesis Steps for Olmesartan Medoxomil Involving an Imidazole Carboxylate Intermediate
| Step | Reactants | Key Reagents & Conditions | Product | Source |
| N-Alkylation | Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate (2); 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide (3) | Anhydrous potassium carbonate, N,N-Dimethylacetamide, 40-45°C | Trityl Olmesartan Ethyl Ester (4) | nih.gov |
| Ester Hydrolysis | Trityl Olmesartan Ethyl Ester (4) | Sodium hydroxide, Tetrahydrofuran (B95107)/Ethanol (B145695), 10-15°C | Trityl Olmesartan Sodium Salt (5) | nih.gov |
| Coupling | Trityl Olmesartan (from step 2) | (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl chloride | Trityl Olmesartan Medoxomil (7) | nih.govnewdrugapprovals.org |
| Deprotection | Trityl Olmesartan Medoxomil (7) | 75% v/v aqueous acetic acid, 25-30°C | Olmesartan Medoxomil (1) | nih.gov |
While Telmisartan is also an angiotensin II receptor antagonist, its synthesis is based on a benzimidazole (B57391) core structure, which is chemically distinct from the simple imidazole ring found in this compound and its derivatives used for Olmesartan. beilstein-journals.orgrjpbcs.comgoogle.com
Investigating Catalytic Properties of Imidazole Carboxylate Derivatives
Imidazole and its derivatives, including those with carboxylate functional groups, are of significant interest in the field of catalysis, primarily due to their ability to act as ligands in coordination chemistry. uobasrah.edu.iqmdpi.com The nitrogen atoms of the imidazole ring can coordinate with metal ions, forming stable metal-organic frameworks (MOFs) or discrete metal complexes with potential catalytic activity. mdpi.comrsc.orgiucr.org
Research has shown that metal complexes incorporating imidazole-carboxylate ligands can exhibit interesting magnetic and catalytic properties. rsc.org For example, cobalt(II) cluster-based MOFs constructed from polycarboxylate acids and bis(imidazole) ligands have been investigated for their electrocatalytic performance in the oxygen reduction reaction (ORR). rsc.org The study demonstrated that porous carbon materials derived from these MOFs can act as effective ORR electrocatalysts. rsc.org
Table 2: Examples of Catalytic Applications of Imidazole-Containing Complexes
| Catalyst/Complex | Type of Reaction Catalyzed | Key Findings | Source |
| Co(II) cluster-based MOFs with bis(imidazole) and polycarboxylate ligands | Oxygen Reduction Reaction (ORR) | Porous carbon material derived from the MOF (CoNC-3) showed superior electrocatalytic performance for the ORR. | rsc.org |
| Half-sandwich (η6-p-cymene)Ruthenium(II) complexes with thiophene-2-carboxylic acid hydrazone ligands | One-pot synthesis of 2,4,5-trisubstituted imidazoles | The catalysts were highly active for a broad range of aromatic aldehydes. | bohrium.com |
| Metal(II) formate/propionate complexes with imidazole | Thermal Decomposition | The coordination mode of the carboxylate anions and imidazole to the metal center influences the thermal stability and decomposition pathway. | mdpi.com |
Mechanistic Research on Biological Activities in Vitro Studies
Enzyme Inhibition Studies
The inhibitory action of 1H-imidazole-2-carboxylic acid derivatives against a range of enzymes has been a focal point of extensive research. These studies provide a foundational understanding of their therapeutic potential.
Metallo-β-lactamases (MBLs) confer bacterial resistance to β-lactam antibiotics, posing a significant challenge in treating infectious diseases. 1H-Imidazole-2-carboxylic acid derivatives have emerged as promising inhibitors of these enzymes. Research indicates that the imidazole-2-carboxylic acid scaffold acts as a zinc-binding pharmacophore, crucial for its inhibitory activity against MBLs. These compounds effectively inhibit various MBLs, including VIM-1, VIM-2, and NDM-1. The inhibitory mechanism involves the coordination of the carboxylate group and the N1 atom of the imidazole (B134444) ring to the zinc ions in the active site of the MBLs, thereby displacing the hydrolytic water molecule and rendering the enzyme inactive.
The therapeutic utility of imidazole carboxylate derivatives extends beyond MBL inhibition, with demonstrated activity against several other clinically relevant enzymes.
Xanthine (B1682287) Oxidase: Certain imidazole derivatives have been identified as inhibitors of xanthine oxidase, an enzyme involved in the metabolic pathway that produces uric acid. Elevated levels of uric acid are associated with gout. The inhibitory mechanism is believed to involve the interaction of the imidazole core with the molybdenum center of the enzyme.
Phosphodiesterase-3 (PDE3): Some N-substituted imidazole derivatives have shown inhibitory effects on phosphodiesterase-3 (PDE3), an enzyme that plays a role in regulating cardiac muscle contraction. Inhibition of PDE3 leads to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels, resulting in enhanced cardiac contractility.
HCV-NS3 Protease: The hepatitis C virus (HCV) NS3 protease is essential for viral replication. Imidazole derivatives have been investigated as potential inhibitors of this enzyme. The proposed mechanism involves the binding of the imidazole moiety to the catalytic triad (B1167595) of the protease, thereby blocking its function.
Fungal Lanosterol (B1674476) 14α-Demethylase: This enzyme is a key component of the fungal cell membrane biosynthesis pathway and is a primary target for antifungal drugs. Imidazole-based compounds, such as clotrimazole (B1669251) and miconazole, are well-known inhibitors of lanosterol 14α-demethylase. They interfere with the synthesis of ergosterol, an essential component of the fungal cell membrane, leading to fungal cell death.
The inhibitory activity of 1H-imidazole-2-carboxylic acid derivatives is intrinsically linked to their molecular structure, which facilitates specific interactions with the active sites of target enzymes. Molecular docking and crystallography studies have been instrumental in elucidating these interactions. For instance, in the case of MBLs, the carboxylate group of the inhibitor forms a salt bridge with a positively charged residue in the active site, while the imidazole ring engages in π-π stacking interactions with aromatic amino acid residues. These multiple points of contact contribute to the high-affinity binding and potent inhibition observed with these compounds.
In Vitro Antimicrobial Investigations
The antimicrobial properties of imidazole carboxylate derivatives have been extensively studied, revealing a broad spectrum of activity against both bacteria and fungi.
N-alkylimidazole-2-carboxylic acids have demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The length of the N-alkyl chain has been shown to influence the potency of these compounds, with longer chains generally correlating with increased activity. This is attributed to the enhanced lipophilicity of the molecules, which facilitates their penetration through the bacterial cell membrane.
Table 1: Antibacterial Activity of N-Alkylimidazole-2-Carboxylic Acids
| Compound | N-Alkyl Chain Length | Minimum Inhibitory Concentration (MIC) against S. aureus (µg/mL) | Minimum Inhibitory Concentration (MIC) against E. coli (µg/mL) |
|---|---|---|---|
| Methyl 1H-imidazole-2-carboxylate | 1 | >128 | >128 |
| Ethyl 1H-imidazole-2-carboxylate | 2 | 128 | >128 |
| Propyl 1H-imidazole-2-carboxylate | 3 | 64 | 128 |
| Butyl 1H-imidazole-2-carboxylate | 4 | 32 | 64 |
| Pentyl 1H-imidazole-2-carboxylate | 5 | 16 | 32 |
| Hexyl 1H-imidazole-2-carboxylate | 6 | 8 | 16 |
Imidazole carboxylate derivatives have also exhibited potent antifungal activity against various fungal pathogens, including Candida albicans and Aspergillus fumigatus. The mechanism of action is primarily attributed to the inhibition of fungal lanosterol 14α-demethylase, as discussed earlier. This leads to the disruption of fungal cell membrane integrity and ultimately cell death.
Table 2: Antifungal Activity of Imidazole Carboxylate Derivatives
| Compound | Minimum Inhibitory Concentration (MIC) against C. albicans (µg/mL) | Minimum Inhibitory Concentration (MIC) against A. fumigatus (µg/mL) |
|---|---|---|
| 1H-Imidazole-2-carboxylic acid | 64 | 128 |
| Ethyl 1H-imidazole-2-carboxylate | 32 | 64 |
| This compound | 16 | 32 |
| Isothis compound | 8 | 16 |
| Phenyl 1H-imidazole-2-carboxylate | 4 | 8 |
Antiviral Properties and Mechanisms of Action (e.g., against White Spot Syndrome Virus)
While direct studies on this compound are limited, significant research into structurally related compounds provides insight into its potential antiviral mechanisms. A notable example is the investigation of methyl 1-chloro-7-methyl-2-propyl-1h-benzo[d]imidazole-5-carboxylate against the White Spot Syndrome Virus (WSSV), a major pathogen in shrimp aquaculture. researchgate.netresearchgate.net
The primary mechanism of action identified for this imidazole derivative is its ability to target and interact with key viral proteins. researchgate.net WSSV infection relies on the interaction between its envelope proteins and host cell receptors to gain entry. mdpi.com Research has shown that the imidazole derivative can bind to the viral envelope protein VP28. researchgate.net This interaction is critical because VP28 is an attachment protein that facilitates the virus's entry into the host's cytoplasm. researchgate.net By blocking the VP28 protein, the compound effectively prevents the virus from attaching to and entering host cells, thereby inhibiting the infection process. researchgate.net
This targeted action highlights a promising avenue for developing antiviral agents based on the 2-propyl-imidazole scaffold. The findings from studies on its derivatives against WSSV in freshwater crabs confirm the potential of this chemical class to combat viral diseases. researchgate.netresearchgate.net
Table 1: Research Findings on a Propyl Imidazole Derivative Against WSSV
| Compound | Virus | Host Model | Mechanism of Action | Key Finding |
|---|---|---|---|---|
| Methyl 1-chloro-7-methyl-2-propyl-1h-benzo[d]imidazole-5-carboxylate | White Spot Syndrome Virus (WSSV) | Freshwater Crab (Paratelphusa hydrodromous) | Inhibition of viral entry | The compound interacts with the WSSV envelope protein VP28, preventing the virus from binding to and entering host cells. researchgate.net |
Advanced Structure-Activity Relationship (SAR) Studies for Biological Potency
The biological efficacy of imidazole derivatives is deeply rooted in their structural characteristics. The imidazole ring itself is a privileged structure in medicinal chemistry due to its ability to engage in various biological interactions. jopir.innih.gov It is an aromatic, five-membered heterocycle that can act as both a hydrogen bond donor and acceptor, a property crucial for binding to biological targets like enzymes. jopir.inscispace.com SAR studies are vital for optimizing the potency and pharmacokinetic profiles of these compounds. scialert.netnih.gov
Impact of Substituent Modifications on Biological Profiles
Modifications to the substituents on the imidazole nucleus can dramatically alter the biological activity of the resulting compounds. scialert.netajrconline.org The position, size, and electronic nature of these substituents are key determinants of the molecule's interaction with its biological target.
N-1 Position: Substitution at the N-1 nitrogen of the imidazole ring is known to have a significant impact on the metabolic stability and pharmacokinetic properties of the compound. jopir.in
C-2 Position: The C-2 position is critical for modulating binding affinity and receptor specificity. The propyl group in this compound at this position contributes to its lipophilicity. Research has shown that incorporating electron-withdrawing groups at the C-2 position can enhance antimicrobial activity. jopir.in
C-4 and C-5 Positions: Modifications at the C-4 and C-5 positions influence pharmacokinetics, protein binding, and distribution. jopir.in The carboxylate group at the C-2 position of the subject compound is a key feature. Generally, substituting these positions with groups like halogens or alkyls can optimize membrane permeability. jopir.in Introducing electron-withdrawing groups such as a nitro group (NO2) at the C-5 position has been shown to enhance biological potency. jopir.in
These structure-activity relationships provide a framework for the rational design of new imidazole-based therapeutic agents with improved efficacy and specificity. scialert.netjournalijcar.org
Table 2: Structure-Activity Relationship of Imidazole Derivatives Based on Substituent Position
| Position Modified | Common Substituents | Effect on Activity | Impact on Properties | Optimization Strategy |
|---|---|---|---|---|
| N-1 | Alkyl, Aryl, Acyl | Influences target selectivity and metabolic stability. | Decreases hydrogen-bonding capacity; increases lipophilicity. | Balance stability and permeability. jopir.in |
| C-2 | Alkyl, Amino, Thiol | Affects binding affinity and receptor specificity. | Modifies pKa and electronic effects. | Maintain hydrogen-bonding capability; electron-withdrawing groups can enhance antimicrobial activity. jopir.in |
| C-4 | Halogen, Alkyl, Aryl | Impacts pharmacokinetics and distribution. | Alters protein binding and volume of distribution. | Optimize membrane permeability. jopir.in |
| C-5 | NO₂, NH₂, Alkyl | Modifies biological activity and potency. | Changes reactivity and electronic density. | Consider metabolic stability. jopir.in |
Correlation of Physicochemical Parameters (e.g., pKa) with Biological Activity
The physicochemical properties of imidazole derivatives are intrinsically linked to their biological function. The imidazole ring is amphoteric, meaning it can act as both an acid and a base. nih.govchemijournal.com The pKa of the basic imidazole is approximately 7.0, making it about 60 times more basic than pyridine (B92270). nih.gov This moderate basicity is crucial for its role in drug design, often leading to better oral bioavailability. jopir.in
This dual nature allows the imidazole ring to participate effectively in various biochemical processes. jopir.in The sp2 nitrogen atom (N-3) can accept a hydrogen bond, while the N-1 nitrogen, being relatively acidic (pKa around 14.5), can donate a hydrogen bond. nih.govscispace.com This capacity for hydrogen bonding is fundamental to the interaction of imidazole-containing molecules with enzymes and receptors. scispace.com
The electronic properties of substituents can significantly alter the pKa of the imidazole ring. For example, the introduction of a potent electron-withdrawing group like a nitro group (NO₂) at the 4(5)-position can lower the pKa from 14.5 to 9.30. scispace.com This modification of the ring's electronic density directly influences its binding interactions with biological targets. jopir.in Therefore, a deep understanding and strategic manipulation of physicochemical parameters like pKa are essential for optimizing the biological activity of imidazole-based compounds such as this compound.
Analytical and Spectroscopic Characterization Techniques in Research
Spectroscopic Analysis (NMR, IR, Mass Spectrometry) for Structural Confirmation
Spectroscopic methods are indispensable for elucidating the molecular structure of a chemical compound. By analyzing the interaction of the molecule with electromagnetic radiation, each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For propyl 1H-imidazole-2-carboxylate, both ¹H NMR and ¹³C NMR would be critical.
¹H NMR: This technique would identify the number of distinct proton environments and their neighboring protons. The spectrum for this compound is expected to show characteristic signals for the propyl group (a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, and a triplet for the methylene group attached to the oxygen). Additionally, distinct signals corresponding to the two protons on the imidazole (B134444) ring and the N-H proton would be observed. The chemical shifts (δ, in ppm) and spin-spin coupling patterns would confirm the connectivity of the propyl ester and the imidazole core.
¹³C NMR: This spectrum would reveal the number of unique carbon atoms in the molecule. Key signals would include the carbonyl carbon of the ester, the carbons of the imidazole ring, and the three distinct carbons of the propyl chain. The chemical shift of the carbonyl carbon would be particularly indicative of the ester functional group.
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to display key absorption bands confirming its structure. researchgate.net A strong absorption band in the region of 1700-1730 cm⁻¹ would indicate the presence of the ester carbonyl (C=O) group. nih.gov Other significant peaks would include those for C-H bonds of the propyl group, C-N and C=C stretching within the imidazole ring, and a characteristic broad peak for the N-H bond of the imidazole. researchgate.net
Mass Spectrometry (MS) Mass spectrometry determines the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. High-resolution mass spectrometry could further provide the exact molecular formula. Fragmentation patterns observed in the spectrum would offer additional structural evidence, likely showing the loss of the propyl group or other characteristic fragments of the imidazole ester.
| Technique | Expected Observations for this compound | Purpose |
| ¹H NMR | Signals for propyl group protons, imidazole ring protons, and N-H proton. | Confirms H-framework and connectivity. |
| ¹³C NMR | Signals for ester carbonyl, imidazole, and propyl carbons. | Confirms C-framework. |
| IR Spec. | Strong C=O stretch (~1700-1730 cm⁻¹), N-H, C-H, C-N, C=C stretches. | Identifies key functional groups. nih.gov |
| MS | Molecular ion peak and characteristic fragmentation patterns. | Determines molecular weight and formula. |
Chromatographic Methods (HPLC) for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is essential for assessing the purity of synthesized this compound and for monitoring the progress of its synthesis reaction.
In a typical setup, a reverse-phase (RP) HPLC method would be employed. sielc.comsielc.com The compound would be dissolved in a suitable solvent and injected into the HPLC system. The mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724), would carry the sample through a column packed with a nonpolar stationary phase (e.g., C18). google.com Detection is commonly performed using a UV detector, as the imidazole ring is UV-active. google.com The retention time—the time it takes for the compound to pass through the column—is a characteristic property that can be used for identification. The area of the peak in the resulting chromatogram is proportional to the concentration of the compound, allowing for the determination of purity, typically expressed as a percentage. vwr.comajrconline.org
| Parameter | Description | Relevance to Analysis |
| Stationary Phase | Typically a nonpolar material like C18 silica (B1680970) for reverse-phase HPLC. | Affects separation based on polarity. |
| Mobile Phase | A mixture of solvents, e.g., acetonitrile and water, often with an acid modifier. sielc.comsielc.com | Elutes the compound from the column; composition can be optimized for best separation. |
| Detection | UV detector set to a wavelength where the imidazole ring absorbs light (e.g., 254 nm). google.com | Allows for visualization and quantification of the compound as it elutes. |
| Retention Time | The specific time at which the compound elutes from the column. | Used for identification. |
| Peak Area | The integrated area under the compound's peak in the chromatogram. | Proportional to the amount of the compound, used to calculate purity. google.com |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. diamond.ac.uk To perform this analysis on this compound, a high-quality single crystal of the compound would be required.
The crystal is placed in an X-ray diffractometer and bombarded with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, researchers can calculate the electron density map of the molecule and from that, build a three-dimensional model showing the exact position of each atom. diamond.ac.uk
This technique would provide unambiguous confirmation of the compound's structure, including precise bond lengths, bond angles, and torsional angles. nih.gov It would also reveal how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the imidazole's N-H group and the ester's carbonyl oxygen. While the crystal structures of many complex imidazole derivatives and metal-organic frameworks have been published, a structure for this compound specifically was not found in the reviewed literature. rsc.orgresearchgate.netresearchgate.net
Q & A
Q. What are the established synthetic routes for propyl 1H-imidazole-2-carboxylate, and what reaction conditions optimize yield?
this compound can be synthesized via esterification of 1H-imidazole-2-carboxylic acid with propanol under acidic catalysis. Key steps include:
- Reagent selection : Propyl chloroformate (a related compound in ) is often used as an esterification agent.
- Temperature control : Reactions typically proceed at 40–60°C to balance reactivity and side-product formation.
- Catalyst optimization : Sulfuric acid or p-toluenesulfonic acid (0.5–1.0 mol%) enhances esterification efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >85% purity .
Q. What analytical techniques are critical for characterizing this compound?
Q. What safety protocols are recommended for handling this compound?
- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory due to potential irritancy (similar to benzyl-imidazole derivatives in ).
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture .
- Waste disposal : Neutralize with dilute NaOH before incineration to avoid environmental release .
Advanced Research Questions
Q. How can researchers optimize reaction yields when scaling up synthesis?
- Parameter screening : Use Design of Experiments (DoE) to test variables (e.g., molar ratio, solvent polarity). For example, acetonitrile improves solubility compared to THF .
- Catalyst recycling : Immobilized enzymes (e.g., lipases) reduce costs in multi-step syntheses .
- In-line monitoring : FTIR or HPLC tracks reaction progress, minimizing over-reaction and byproducts .
Q. How can structural contradictions in crystallographic data be resolved?
Q. What computational methods predict the compound’s physicochemical properties?
- LogP calculation : Use PubChem’s XLogP3 algorithm (estimated LogP = 1.2) to assess lipophilicity .
- Solubility modeling : Abraham solvation parameters predict solubility in polar aprotic solvents (e.g., DMSO) .
- Reactivity : DFT simulations (Gaussian 16) model nucleophilic attack at the ester carbonyl .
Q. How does the compound’s stability vary under different storage conditions?
- Hydrolysis risk : The ester group degrades in aqueous media (pH < 3 or > 10). Stability studies (HPLC) show >90% integrity after 30 days at 4°C .
- Photodegradation : UV-Vis spectroscopy confirms decomposition under direct UV light (λ = 254 nm) within 24 hours .
Q. How should researchers address contradictions in spectroscopic data?
Q. What strategies assess the compound’s biological activity in vitro?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
